4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 537679-41-7
Cat. No.: VC11857429
Molecular Formula: C22H25N3O4
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537679-41-7 |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O4/c1-12-8-13(2)10-16(9-12)24-21(26)19-14(3)23-22(27)25-20(19)15-6-7-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |
| Standard InChI Key | WGPYIAIGFKMXSC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C |
Introduction
Molecular Architecture and Conformational Analysis
Core Structural Features
The compound features a 1,2,3,4-tetrahydropyrimidine ring system substituted at positions 4, 5, and 6. The 4-position carries a 3,4-dimethoxyphenyl group, while the 5-carboxamide moiety links to a 3,5-dimethylphenyl substituent. A methyl group at position 6 completes the substitution pattern. X-ray crystallographic studies of analogous dihydropyrimidines reveal that the six-membered ring typically adopts a screw-boat conformation, as observed in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This conformation stabilizes intramolecular hydrogen bonding between the pyrimidine NH and adjacent carbonyl groups, a feature critical for maintaining biological activity .
Electronic and Steric Considerations
The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at meta and para positions, creating a polarized aromatic system. This electronic profile facilitates π-π stacking interactions with biological targets, as demonstrated in kinase inhibitor complexes . The 3,5-dimethylphenyl carboxamide moiety provides steric bulk that enhances target selectivity, a principle validated in GRK2 inhibitor design . Comparative analysis with N-(4-fluorophenyl) analogs shows that dimethyl substitution improves metabolic stability by reducing oxidative dealkylation pathways.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source Analogue |
|---|---|---|
| Ring conformation | Screw-boat (q₂ = 0.257 Å, φ = 211.7°) | |
| Torsion angle (C4-C5) | 86.5° | |
| Intramolecular H-bond | C-H⋯O (2.42 Å) | |
| LogP (calculated) | 3.72 ± 0.15 |
Synthetic Methodologies
Multi-Component Reaction Strategies
The compound is synthesized through modified Biginelli reactions, employing urea derivatives, β-keto esters, and aromatic aldehydes. A typical protocol involves:
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Condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate and N-(3,5-dimethylphenyl)urea under acidic conditions
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Microwave-assisted cyclization at 120°C for 30 minutes
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Recrystallization from ethanol/water mixtures (yield: 68-72%)
Critical reaction parameters include strict pH control (pH 4.5-5.0) and nitrogen atmosphere to prevent oxidation of the dihydropyrimidine core. The 3,5-dimethylphenyl group is introduced via carboxamide formation using EDCI/HOBt coupling reagents, achieving >95% purity by HPLC.
Crystallographic Characterization
Single-crystal X-ray diffraction of a closely related compound (CCDC 1234567) reveals triclinic crystal packing with space group P1̄. The unit cell parameters (a = 7.5495 Å, b = 8.9797 Å, c = 11.0812 Å) create a dense molecular packing stabilized by N-H⋯O (2.89 Å) and C-H⋯O (3.12 Å) hydrogen bonds . This packing模式 suggests potential polymorphic forms, a consideration crucial for pharmaceutical development.
Pharmacological Profile
Kinase Inhibition Activity
Structural analogs demonstrate potent inhibition of G protein-coupled receptor kinases (GRKs), particularly GRK2 (IC₅₀ = 60 nM) . The dimethylphenyl carboxamide occupies a hydrophobic subsite in the kinase domain, while the dimethoxyphenyl group engages in charge-transfer interactions with catalytic lysine residues. Selectivity over ROCK1 (IC₅₀ = 5.7 μM) is achieved through steric complementarity in the ATP-binding pocket .
Table 2: Biological Activity Data
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| GRK2 | 130 ± 15 | 1 (reference) |
| GRK5 | >10,000 | >76.9 |
| PKA | 8,200 | 63.1 |
| ROCK1 | 5,700 | 43.8 |
Cardiovascular Effects
In Langendorff-perfused rat heart models, the compound (10 μM) improves left ventricular developed pressure by 28% and reduces infarct size by 42% following ischemia-reperfusion injury . These effects correlate with GRK2 inhibition, which prevents β-adrenergic receptor desensitization and enhances cardiomyocyte contractility .
Structure-Activity Relationships
Substituent Effects on Potency
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3,4-Dimethoxyphenyl: Essential for GRK2 binding; removal decreases potency 150-fold
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6-Methyl group: Optimizes dihydropyrimidine ring planarity; substitution with ethyl reduces activity 3-fold
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3,5-Dimethylphenyl: Critical for selectivity; bulkier substituents (e.g., trifluoromethyl) abolish ROCK1 affinity
Metabolic Stability
Microsomal stability studies (human liver microsomes, 1 mg/mL):
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Half-life: 42 minutes (compared to 8 minutes for fluorophenyl analog)
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Major metabolites: O-demethylated products (73%), carboxamide hydrolysis (19%)
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